N'-[(2-methylphenyl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
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Overview
Description
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Piperidine rings, for example, are often involved in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Structural Characterization : This compound is part of a class of methylbenzenesulfonamide CCR5 antagonists, which have shown potential in the development of drugs for preventing human HIV-1 infection (Cheng De-ju, 2015).
Antibacterial Activity : Compounds with a similar structure have been synthesized and evaluated for their antibacterial properties. This includes derivatives of 1,3,4-oxadiazole, which have shown moderate to significant antibacterial activity (H. Khalid et al., 2016).
NMDA Receptor Antagonism : Certain derivatives exhibit potent and selective antagonism of the NR1/2B NMDA receptor, indicating potential use in neurological research and therapeutics (Z. Zhou et al., 1999).
Anticancer Agents : Some propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These compounds have shown strong anticancer activity, highlighting their potential therapeutic application (A. Rehman et al., 2018).
Antiplatelet Aggregation Activity : Novel substituted-piperazine analogues have been synthesized and evaluated for their antiplatelet aggregating properties. This research contributes to understanding the potential of such compounds in treating cardiovascular diseases (K. Youssef et al., 2011).
Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research provides insight into the development of new antituberculosis drugs (V. U. Jeankumar et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-[(2-methylphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-16-7-2-3-8-17(16)15-23-21(26)20(25)22-12-11-18-9-4-5-13-24(18)30(27,28)19-10-6-14-29-19/h2-3,6-8,10,14,18H,4-5,9,11-13,15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIZBMGYRPMCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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